molecular formula C11H12N2O2 B12612644 1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- CAS No. 651316-19-7

1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl-

Cat. No.: B12612644
CAS No.: 651316-19-7
M. Wt: 204.22 g/mol
InChI Key: SHKOTARLPDVACJ-UHFFFAOYSA-N
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Description

1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- is a chemical compound that belongs to the class of benzodiazocines. These compounds are characterized by a diazocine ring fused with a benzene ring. The compound has been studied for its potential pharmacological properties, including its use as a tranquilizer and anti-epileptic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- can be synthesized through the condensation of anilinic acids with polyphosphoric acid (PPA) or acetic acid (AcOH) at elevated temperatures (95-100°C). The anilinic acids are obtained by the condensation of cyclic anhydrides with substituted aromatic amines .

The oxime derivatives of the compound can be prepared by treating the intermediate products with hydroxylamine hydrochloride. These oximes undergo Beckmann rearrangement to yield the final diazocine compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its potential use as a slow-release drug makes it particularly valuable in therapeutic applications .

Properties

CAS No.

651316-19-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

8-methyl-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-11(15)5-4-10(14)12-8/h2-3,6H,4-5H2,1H3,(H,12,14)(H,13,15)

InChI Key

SHKOTARLPDVACJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CCC(=O)N2

Origin of Product

United States

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